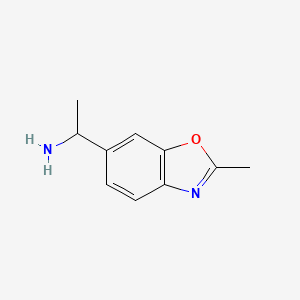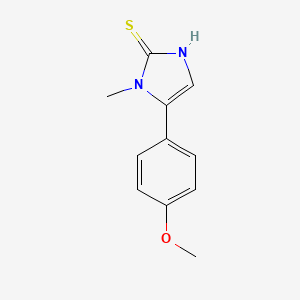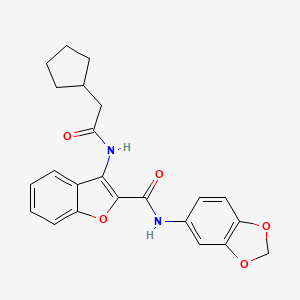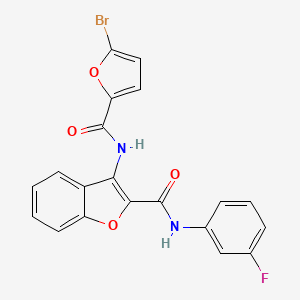![molecular formula C20H19F2N5O2 B2540925 3-(2,4-Difluorphenyl)-1-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrazol-5-carboxamid CAS No. 2034363-61-4](/img/structure/B2540925.png)
3-(2,4-Difluorphenyl)-1-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrazol-5-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-difluorophenyl)-1-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H19F2N5O2 and its molecular weight is 399.402. The purity is usually 95%.
BenchChem offers high-quality 3-(2,4-difluorophenyl)-1-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,4-difluorophenyl)-1-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Forscher können seine Wirksamkeit gegen Pilzinfektionen untersuchen, insbesondere gegen solche, die gegenüber bestehenden Antimykotika resistent sind .
- Forscher können sein Funktionalisierungspotenzial untersuchen und dabei die in die Struktur von VN eingeführte Formylgruppe nutzen .
- Forscher können den Reaktionsmechanismus, die Optimierung und die Skalierbarkeit für praktische Anwendungen untersuchen .
- Detaillierte NMR-Studien können Einblicke in seine Stereochemie, Konformation und Wechselwirkungen mit anderen Molekülen liefern .
- Obwohl nicht direkt für VN-CHO berichtet, haben verwandte Verbindungen mit ähnlichen Strukturen zytotoxische Wirkungen auf Tumorzelllinien gezeigt .
Entwicklung von Antimykotika
Späte Funktionalisierung von Voriconazol (VN)
Photoredox-katalysierte Hydroxymethylierung
NMR-spektroskopische Studien
Antitumor- und Zytotoxizität
Synthese von Benzoxazolderivaten
Zusammenfassend lässt sich sagen, dass diese Verbindung spannende Wege für die Forschung eröffnet, die von der Entwicklung von Antimykotika über die späte Funktionalisierung bis hin zur Photoredoxchemie und potenziellen Antitumoreigenschaften reichen. Seine einzigartige Struktur bietet zahlreiche Möglichkeiten für die weitere Erforschung und Anwendung in verschiedenen wissenschaftlichen Bereichen. 🌟
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.
Mode of Action
It’s known that the interaction of a compound with its targets often results in changes in the biological activities of the targets, which can lead to various downstream effects .
Biochemical Pathways
It’s known that compounds with similar structures possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound could affect a variety of biochemical pathways.
Pharmacokinetics
The physical and chemical properties of the compound, such as its melting point, boiling point, density, and refractive index , can provide some insights into its potential bioavailability.
Result of Action
It’s known that compounds with similar structures have shown diverse biological activities , suggesting that this compound could also have a wide range of molecular and cellular effects.
Action Environment
It’s known that the dimroth rearrangement, a chemical reaction that can occur in heterocyclic systems, is influenced by factors such as the degree of aza-substitution in rings, ph of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product . These factors could potentially influence the action of this compound.
Eigenschaften
IUPAC Name |
5-(2,4-difluorophenyl)-2-methyl-N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N5O2/c1-26-18(11-17(24-26)14-6-5-13(21)10-15(14)22)20(29)23-7-8-27-19(28)9-12-3-2-4-16(12)25-27/h5-6,9-11H,2-4,7-8H2,1H3,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWMQQUZSSAKED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=C(C=C2)F)F)C(=O)NCCN3C(=O)C=C4CCCC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N'-(3-phenylpropyl)ethanediamide](/img/structure/B2540842.png)
![4-[(2-Hydroxybenzyl)amino]benzoic acid](/img/structure/B2540843.png)
![2-((3-methylbenzyl)thio)-3-(o-tolyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2540844.png)


![3-(4-chlorobenzenesulfonyl)-6-methoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2540849.png)




![N-[cyano(2-fluorophenyl)methyl]-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide](/img/structure/B2540862.png)
![1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2,4-difluorophenyl)ethan-1-one](/img/structure/B2540863.png)

![8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-4-yl thiophene-2-sulfonate](/img/structure/B2540865.png)
